Laurinterol

Catalog No.
S641769
CAS No.
M.F
C15H19BrO
M. Wt
295.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laurinterol

Product Name

Laurinterol

IUPAC Name

4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

InChI

InChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1

InChI Key

UGGAHNIITODSKB-ONERCXAPSA-N

SMILES

CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O

Synonyms

laurinterol

Canonical SMILES

CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O

Isomeric SMILES

CC1=CC(=C(C=C1Br)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O

Description

Laurinterol is a sesquiterpenoid isolated from Laurencia intermedia and Aplysia kurodai and has been found to exhibit antibacterial activity, It has a role as a metabolite, an apoptosis inducer, an antibacterial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a sesquiterpenoid, a member of phenols and an organobromine compound.

Laurinterol is a naturally occurring compound primarily isolated from the marine red algae of the genus Laurencia, particularly Laurencia johnstonii. It belongs to a class of chemical compounds known as sesquiterpenes, which are characterized by their complex structures and diverse biological activities. The molecular formula of laurinterol is C15H19BrOC_{15}H_{19}BrO, and it features a brominated structure that contributes to its unique properties. Laurinterol has garnered attention for its potential therapeutic applications, particularly in the fields of parasitology and oncology.

That are significant for its biological activity. Notably, it can participate in bromination reactions, which modify its structure and potentially enhance its bioactivity. For instance, studies have demonstrated that laurinterol can be brominated to yield debromolaurinterol, another compound with distinct properties and activities . Additionally, laurinterol has been shown to inhibit specific enzymes such as the sodium-potassium ion pump, affecting intracellular ion concentrations and leading to cellular apoptosis in certain protozoans like Naegleria fowleri .

Laurinterol exhibits a wide range of biological activities:

  • Antimicrobial Activity: It has demonstrated significant antimicrobial effects against various pathogens, including notable efficacy against Mycobacterium species .
  • Antitumor Effects: Research indicates that laurinterol possesses cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and Vero cells (African green monkey kidney cells), with IC50 values indicating effective inhibition of cell growth .
  • Amoebicidal Activity: Laurinterol has been found to induce programmed cell death in Naegleria fowleri, a pathogenic amoeba, by disrupting mitochondrial function and increasing reactive oxygen species levels .

The synthesis of laurinterol can be achieved through various methods:

  • Natural Extraction: Laurinterol is typically extracted from Laurencia johnstonii using solvents like ethanol. The extraction process involves crushing the algae, followed by solvent extraction and chromatographic purification to isolate laurinterol .
  • Total Synthesis: Synthetic methods have also been developed for laurinterol. For example, an eight-step synthetic route has been reported that involves the use of specific reagents to construct the laurinterol framework from simpler organic molecules .

Laurinterol's diverse biological activities suggest several potential applications:

  • Pharmaceutical Development: Due to its antimicrobial and antitumor properties, laurinterol is being investigated as a candidate for new therapeutic agents targeting infections and cancers.
  • Agricultural Use: Its insecticidal and antifouling properties indicate potential applications in pest control and marine coatings .
  • Cosmetic Industry: The compound's bioactive nature may also lend itself to cosmetic formulations aimed at skin health or anti-aging effects.

Interaction studies involving laurinterol have highlighted its mechanism of action, particularly regarding its cytotoxic effects on cancer cells and pathogenic microorganisms. For instance, laurinterol's ability to induce apoptosis in Naegleria fowleri suggests a specific interaction with mitochondrial pathways that could be exploited for therapeutic purposes. Furthermore, studies have shown that laurinterol can inhibit ATPase activity at concentrations significantly lower than other known inhibitors like furosemide, indicating a potent mechanism of action .

Laurinterol shares structural similarities with several other compounds derived from marine sources or related plant species. Here are some notable compounds for comparison:

CompoundMolecular FormulaBiological ActivityUnique Features
DebromolaurinterolC15H17OC_{15}H_{17}OAntimicrobial, cytotoxicBromine substitution enhances activity
IsolaurinterolC15H19OC_{15}H_{19}OAntifungal, insecticidalStructural variation affects bioactivity
AplysinC15H20OC_{15}H_{20}OAntimicrobial, anticancerDerived from sponges; diverse applications
FurosemideC12H11ClN2O5SC_{12}H_{11}ClN2O5SDiuretic; inhibits Na+/K+-ATPaseCommonly used in clinical settings

Laurinterol is unique due to its specific brominated structure and potent biological activities that distinguish it from other similar compounds. Its capacity to induce apoptosis selectively in certain pathogens while exhibiting low toxicity towards human cells makes it a promising candidate for further research in both therapeutic and agricultural applications.

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Wikipedia

Laurinterol

Dates

Modify: 2024-02-18

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